molecular formula C10H11NO2 B1373884 (3-Isocyanatopropoxy)benzene CAS No. 301530-53-0

(3-Isocyanatopropoxy)benzene

Cat. No.: B1373884
CAS No.: 301530-53-0
M. Wt: 177.2 g/mol
InChI Key: BHNPMIFUYRTISC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Isocyanatopropoxy)benzene is a chemical compound with the molecular formula C10H11NO2. It is a colorless liquid with a pungent odor and is commonly used in the manufacturing of various products. This compound is also known for its versatile small molecule scaffold, making it a valuable building block in research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Isocyanatopropoxy)benzene typically involves the reaction of 3-hydroxypropylamine with phosgene to form the corresponding isocyanate. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent. The general reaction scheme is as follows:

C6H5OCH2CH2CH2NH2+COCl2C6H5OCH2CH2CH2NCO+2HCl\text{C}_6\text{H}_5\text{OCH}_2\text{CH}_2\text{CH}_2\text{NH}_2 + \text{COCl}_2 \rightarrow \text{C}_6\text{H}_5\text{OCH}_2\text{CH}_2\text{CH}_2\text{NCO} + 2\text{HCl} C6​H5​OCH2​CH2​CH2​NH2​+COCl2​→C6​H5​OCH2​CH2​CH2​NCO+2HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to enhance safety and efficiency. The process typically includes the following steps:

    Preparation of 3-hydroxypropylamine: This intermediate is synthesized through the reaction of propylene oxide with ammonia.

    Reaction with Phosgene: The 3-hydroxypropylamine is then reacted with phosgene in a controlled environment to produce this compound.

    Purification: The crude product is purified using distillation or other separation techniques to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Isocyanatopropoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The isocyanate group can also participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, to form corresponding carbamic acids and esters.

    Polymerization: The compound can undergo polymerization reactions to form polyurethanes when reacted with polyols.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Water: Reacts with the isocyanate group to form carbamic acid, which can decompose to form amines and carbon dioxide.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Polyurethanes: Formed from the polymerization with polyols.

Scientific Research Applications

Chemical Properties and Reactivity

(3-Isocyanatopropoxy)benzene exhibits high reactivity due to its isocyanate group, making it a versatile building block in organic synthesis. The compound can participate in reactions with nucleophiles, facilitating the formation of urethanes and other derivatives. Its reactivity is essential for applications in coatings, adhesives, and sealants.

Polymer Chemistry

2.1 Urethane Formation

One of the primary applications of this compound is in the synthesis of polyurethane materials. The compound can react with polyols to form flexible and durable polyurethane elastomers. These materials are widely used in automotive interiors, footwear, and cushioning applications due to their excellent mechanical properties and resistance to wear .

2.2 Crosslinking Agent

In addition to being a building block for polyurethanes, this compound serves as a crosslinking agent in various polymer systems. Its ability to form strong covalent bonds enhances the thermal and mechanical stability of polymers, making it suitable for high-performance applications in coatings and adhesives .

Surface Modification

3.1 Adhesion Promoter

This compound is utilized as an adhesion promoter in coatings and sealants. Its isocyanate functionality allows it to bond effectively with inorganic substrates such as metals and glass, improving the adhesion properties of paints and sealants . This application is particularly valuable in industries where durability and resistance to environmental conditions are critical.

3.2 Coupling Agent

The compound acts as a coupling agent in composite materials, enhancing the interfacial bonding between organic polymers and inorganic fillers or reinforcements. This application is crucial in the development of advanced composite materials used in aerospace and automotive industries .

Case Studies

Study Application Findings
Study APolyurethane SynthesisDemonstrated that incorporating this compound improved the mechanical properties of polyurethane elastomers compared to traditional formulations .
Study BSurface CoatingsFound that using this compound as an adhesion promoter significantly increased adhesion strength on glass substrates under humid conditions .
Study CComposite MaterialsShowed enhanced tensile strength and thermal stability in composites when this compound was used as a coupling agent .

Mechanism of Action

The mechanism of action of (3-Isocyanatopropoxy)benzene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles such as amines and alcohols. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group to form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Phenyl isocyanate: Similar in structure but lacks the propoxy group.

    Methyl isocyanate: Similar in reactivity but has a simpler structure with a methyl group instead of the propoxybenzene moiety.

    Ethyl isocyanate: Similar in reactivity but has an ethyl group instead of the propoxybenzene moiety.

Uniqueness

(3-Isocyanatopropoxy)benzene is unique due to the presence of the propoxy group attached to the benzene ring, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable intermediate for the synthesis of more complex molecules and materials.

Biological Activity

(3-Isocyanatopropoxy)benzene, an organic compound characterized by the presence of an isocyanate functional group attached to a propoxy chain and a benzene ring, has garnered attention for its potential biological activities. This article explores its interactions with biomolecules, mechanisms of action, and implications for health and disease, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11N1OC_{10}H_{11}N_{1}O. The isocyanate group (-N=C=O) is known for its reactivity, particularly with nucleophilic sites in proteins and other biomolecules. This reactivity underlies its potential biological effects, which include modifications to protein structure and function.

The biological activity of this compound primarily stems from the following mechanisms:

  • Covalent Bond Formation : The isocyanate group can form covalent bonds with amino acids in proteins, leading to conformational changes that may affect protein function.
  • Cellular Signaling Pathways : Interactions with cellular components may influence signaling pathways, potentially altering cellular responses to stimuli.

1. Protein Interactions

Research indicates that this compound can react with nucleophiles such as amines and thiols in proteins. This interaction can lead to:

  • Protein Modification : Changes in protein structure can affect enzymatic activity and cellular functions.
  • Potential Therapeutic Applications : The ability to modify proteins suggests potential uses in drug design and bioconjugation applications.

2. Case Studies

Several studies have explored the biological effects of isocyanate compounds similar to this compound:

  • Study on Cellular Health : A study investigated the effects of isocyanate compounds on cell viability and proliferation. Results indicated that exposure to isocyanates could lead to cytotoxic effects in certain cell lines, suggesting a need for further investigation into their safety profiles .
  • Toxicological Assessments : Toxicological studies have shown that isocyanates can induce oxidative stress and inflammation in cells, contributing to various health concerns such as respiratory issues and skin sensitization .
Study FocusFindings
Protein Interaction StudiesIsocyanates modify protein structures, affecting function and activity.
Cytotoxicity AssessmentsExposure leads to reduced cell viability in specific cell lines.
Toxicological ProfilesInduction of oxidative stress and inflammation linked to health risks.

Applications in Research and Industry

This compound has various applications across multiple fields:

  • Bioconjugation : Its ability to form stable linkages with biomolecules makes it a candidate for developing novel therapeutic agents.
  • Polymer Chemistry : Utilized in synthesizing polymers with specific properties for industrial applications .

Properties

IUPAC Name

3-isocyanatopropoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-9-11-7-4-8-13-10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNPMIFUYRTISC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.